molecular formula C4H5F3O4S B2864518 Oxetan-3-yl trifluoromethanesulfonate CAS No. 1379585-89-3

Oxetan-3-yl trifluoromethanesulfonate

Cat. No.: B2864518
CAS No.: 1379585-89-3
M. Wt: 206.14
InChI Key: GKYAMYAOSBOCEW-UHFFFAOYSA-N
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Description

Oxetan-3-yl trifluoromethanesulfonate is an organic compound characterized by the presence of an oxetane ring and a trifluoromethanesulfonate group. The compound is known for its high chemical stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetan-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high efficiency and purity, with stringent control over reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxetan-3-yl trifluoromethanesulfonate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of oxetan-3-yl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is displaced by a nucleophile. In ring-opening reactions, the oxetane ring strain is relieved, leading to the formation of more stable products .

Comparison with Similar Compounds

Similar Compounds

  • Oxetan-3-yl methanesulfonate
  • Oxetan-3-yl tosylate
  • Oxetan-3-yl mesylate

Uniqueness

Oxetan-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate esters. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

oxetan-3-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYAMYAOSBOCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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